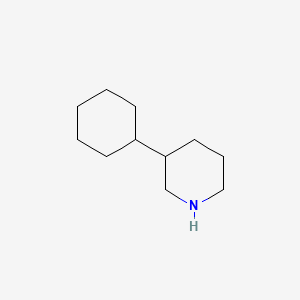

3-Cyclohexylpiperidine

説明

3-Cyclohexylpiperidine is a chemical compound with the empirical formula C11H21N . It is a derivative of piperidine, a six-membered heterocyclic amine .

Molecular Structure Analysis

The molecular structure of 3-Cyclohexylpiperidine includes a total of 34 bonds, 13 non-H bonds, 1 rotatable bond, 2 six-membered rings, and 1 secondary amine (aliphatic) . The molecular weight is 167.29 .科学的研究の応用

Conformational Properties and Molecular Structure Analysis :

- N-cyclohexylpiperidine (NCHP), a compound related to 3-Cyclohexylpiperidine, exhibits complex conformational properties. Studies using quantum chemical calculations, gas-phase electron diffraction, and IR spectroscopy reveal that NCHP exists in multiple conformeric forms, influenced by the axial and equatorial positions and orientations of the rings. Two dominant conformers are identified in the gas phase, with implications for understanding the molecular behavior of similar compounds (Shlykov et al., 2015).

Pharmacological Applications :

- Research has shown that N-n-propyl-substituted 3-cyclohexylpiperidines act as partial agonists at the D4 dopamine receptor. These compounds, particularly the cyclohexylpiperidines, exhibit high binding affinities, indicating potential pharmacological applications for the treatment of cognitive functions and emotional states (Macchia et al., 2003).

Organic Synthesis and Chemistry :

- The palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-Piperidines, including compounds structurally similar to 3-Cyclohexylpiperidine, is an important method in pharmaceutical research. This process facilitates the synthesis of 3-arylpiperidines, significant building blocks in drug discovery (Millet & Baudoin, 2015).

Biological Activity :

- Optically active derivatives of compounds related to 3-Cyclohexylpiperidine, like 1-[3-cyclohexen-1-ylcarbonyl] piperidine, have been found to act as repellents against blood-feeding arthropods. This indicates potential applications in controlling disease vectors (Klun et al., 2000).

将来の方向性

Piperidine and its derivatives, including 3-Cyclohexylpiperidine, play a significant role in the pharmaceutical industry. More than 7000 piperidine-related papers were published during the last five years, indicating the ongoing interest and research in this field . Future research will likely continue to explore the synthesis, properties, and potential applications of piperidine derivatives.

作用機序

Target of Action

3-Cyclohexylpiperidine is a heterocyclic compound that has been observed to have therapeutic properties, including anticancer potential . .

Mode of Action

It’s worth noting that piperidine, a similar compound, has been found to interact with various proteins and ion channels .

Biochemical Pathways

3-Cyclohexylpiperidine is believed to affect several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . These phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .

Pharmacokinetics

It’s known that these properties are strongly influenced by physicochemical parameters .

Result of Action

Similar compounds like piperidine have been observed to inhibit cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .

特性

IUPAC Name |

3-cyclohexylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h10-12H,1-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQKPQQOCKLKHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclohexylpiperidine | |

CAS RN |

19734-66-8 | |

| Record name | 3-cyclohexylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Methoxyphenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2618951.png)

![3-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2618953.png)

![N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2618955.png)

![N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-2-methylbenzamide](/img/structure/B2618961.png)

![(2Z)-3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B2618963.png)

![2-(2-Chloro-6-fluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone](/img/structure/B2618971.png)

![Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2618972.png)

![3-Amino-3-tert-butyl-1-[2-chloro-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B2618973.png)